molecular formula C19H15N5O5S B2563763 4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396722-02-4

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2563763
CAS No.: 396722-02-4
M. Wt: 425.42
InChI Key: SFDBRKFNNOHHRN-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzamide derivatives fused with a thieno[3,4-c]pyrazole scaffold. Its structure features:

  • A 4-methyl-3-nitro-substituted benzamide moiety, which introduces steric bulk and electron-withdrawing properties.
  • A thieno[3,4-c]pyrazole core, a heterocyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5S/c1-11-2-3-12(8-17(11)24(28)29)19(25)20-18-15-9-30-10-16(15)21-22(18)13-4-6-14(7-5-13)23(26)27/h2-8H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDBRKFNNOHHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Cyclization: Formation of the thieno[3,4-c]pyrazole core.

    Acylation: Attachment of the benzamide group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, cyclization agents, and acylating agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and benzamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Table 1: Comparison of Thieno-Pyrazole Derivatives
Compound Name Substituents on Benzamide Substituents on Pyrazole Molecular Formula (Calculated MW) Key Features
Target Compound 4-methyl-3-nitro 4-nitrophenyl C₂₀H₁₄N₄O₅S (422.42 g/mol) High nitro density, planar core
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo 4-methylphenyl C₂₃H₁₈BrN₃O₂S (496.38 g/mol) Bromo enhances lipophilicity
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 3-trifluoromethyl 4-nitrophenyl C₂₀H₁₂F₃N₅O₃S (475.40 g/mol) CF₃ group improves metabolic stability

Key Observations :

  • The bromo analog prioritizes halogen bonding, which may favor interactions with biomolecular targets (e.g., kinases or DNA).
  • The trifluoromethyl derivative leverages fluorine’s electronegativity and lipid solubility, a common strategy in drug design to optimize bioavailability.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Properties
Substituent Electronic Effect Solubility Trend Potential Application
3-nitro (target) Strong electron-withdrawing Low (due to nitro groups) Electrophilic intermediates, dyes
4-bromo Moderate electron-withdrawing Moderate Kinase inhibitors, crystallography
3-trifluoromethyl Electron-withdrawing High (CF₃ enhances logP) CNS drugs, agrochemicals

Analysis :

  • Nitro groups in the target compound may limit aqueous solubility but improve stability under oxidative conditions.
  • The bromo substituent in is often used in crystallography studies (e.g., halogen bonding in Acta Crystallographica reports ).
  • The trifluoromethyl group in aligns with trends in antimalarial or antitrypanosomal agents, as seen in danusertib-like scaffolds .

Biological Activity

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with nitro and methyl groups, which are known to influence its biological properties. The molecular formula is C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S, and it possesses several functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The nitro groups can undergo reduction within cellular environments, potentially leading to the formation of reactive intermediates that can modulate enzyme activity or disrupt cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
  • Antioxidant Activity : The presence of nitro groups may contribute to antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown moderate to high potency against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism
AHeLa12.5Apoptosis
BMCF-715.0Cell Cycle Arrest

Antimicrobial Activity

Research on related compounds indicates that benzamide derivatives can exhibit significant antibacterial and antifungal properties. For example, a study demonstrated that certain benzamide analogs effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
CStaphylococcus aureus8
DEscherichia coli16

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry investigated a series of thieno[3,4-c]pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer types by targeting specific signaling pathways.
  • Antimicrobial Evaluation : Another research effort focused on the evaluation of benzamide derivatives against common pathogens. The study found that certain modifications to the benzamide structure enhanced antibacterial activity significantly.

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